molecular formula C18H13ClO4 B3754854 7-(allyloxy)-3-(2-chlorophenoxy)-4H-chromen-4-one

7-(allyloxy)-3-(2-chlorophenoxy)-4H-chromen-4-one

Cat. No.: B3754854
M. Wt: 328.7 g/mol
InChI Key: OFLUZTILURVWFI-UHFFFAOYSA-N
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Description

The compound “7-(allyloxy)-3-(2-chlorophenoxy)-4H-chromen-4-one” belongs to the class of organic compounds known as chromenones, which are characterized by a chromene (or 2H-chromene) moiety bearing a ketone group at the 4-position . The molecule also contains an allyloxy group at the 7-position and a 2-chlorophenoxy group at the 3-position.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused six-membered benzene and pyran rings of the chromenone core, with the allyloxy and 2-chlorophenoxy groups attached at the 7- and 3-positions, respectively .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenones are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic addition reactions at the carbonyl group, and the allyloxy and 2-chlorophenoxy groups could potentially be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its chromenone core and the attached allyloxy and 2-chlorophenoxy groups. For example, the presence of the polar carbonyl group and the potential for hydrogen bonding with the allyloxy and 2-chlorophenoxy groups could impact its solubility .

Future Directions

Given the biological activity of many chromenone derivatives, this compound could potentially be of interest in medicinal chemistry research. Future studies could explore its synthesis, characterization, and potential biological activities .

Properties

IUPAC Name

3-(2-chlorophenoxy)-7-prop-2-enoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-2-9-21-12-7-8-13-16(10-12)22-11-17(18(13)20)23-15-6-4-3-5-14(15)19/h2-8,10-11H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUZTILURVWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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